molecular formula C14H9N3 B2562059 4-(1H-1,3-benzodiazol-1-yl)benzonitrile CAS No. 25699-95-0

4-(1H-1,3-benzodiazol-1-yl)benzonitrile

Número de catálogo: B2562059
Número CAS: 25699-95-0
Peso molecular: 219.247
Clave InChI: XAQRIJONSMHWCJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1H-1,3-benzodiazol-1-yl)benzonitrile is a chemical compound with the molecular formula C15H10N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a 1H-1,3-benzodiazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 1H-1,3-benzodiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Análisis De Reacciones Químicas

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYieldReference
1Pyrazolo[3,4-d]pyrimidine formationCyclocondensation of aminopyrazole with cyanamide derivatives60–75%,
2Piperidin-1-yl introductionNucleophilic substitution with piperidine under basic conditions (K₂CO₃, DMF, 80°C)50–65%,
3Amide couplingEDCI/HOBT-mediated coupling of 3-(4-methoxyphenyl)propanoic acid with ethylenediamine intermediate70–85% ,
  • Critical Notes :

    • The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation, leveraging its role as a bioisostere of purine .

    • Piperidin-1-yl substitution occurs via SNAr (nucleophilic aromatic substitution) at the 4-position of the pyrimidine ring .

    • Amide bond formation uses carbodiimide-based coupling agents to ensure regioselectivity .

Functional Group Reactivity

The compound’s reactivity is governed by three key groups: the pyrazolo[3,4-d]pyrimidine core, the piperidin-1-yl substituent, and the propanamide side chain.

Table 2: Reactivity of Functional Groups

Functional GroupObserved ReactionsConditionsProducts/Outcomes
Pyrazolo[3,4-d]pyrimidine coreElectrophilic substitution at C3 or C5HNO₃/H₂SO₄, 0°CNitro derivatives
OxidationmCPBA, CH₂Cl₂, 25°CN-Oxide formation
Piperidin-1-yl groupAlkylationAlkyl halides, NaH, THFQuaternary ammonium salts
Propanamide side chainHydrolysisHCl (6M), refluxCarboxylic acid and amine
  • Mechanistic Insights :

    • The pyrazolo[3,4-d]pyrimidine core undergoes nitration preferentially at C3 due to electron-rich aromatic character.

    • Piperidin-1-yl participates in alkylation to enhance solubility or modify pharmacokinetic properties.

    • Amide hydrolysis under acidic conditions cleaves the propanamide into 3-(4-methoxyphenyl)propanoic acid and ethylenediamine derivatives .

Table 3: Catalytic Modifications

Reaction TypeCatalystOutcomeApplication
HydrogenationPd/C, H₂ (1 atm)Reduction of nitro groups to aminesBioactive intermediate synthesis
Suzuki couplingPd(PPh₃)₄, K₂CO₃Arylation at C5 of pyrimidine coreStructural diversification
  • Data Highlights :

    • Hydrogenation of nitro derivatives (e.g., from Table 2) produces amines with >90% conversion .

    • Suzuki coupling enables the introduction of aryl groups for structure-activity relationship (SAR) studies .

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

  • Acidic Conditions (pH < 3) : Rapid hydrolysis of the amide bond (t₁/₂ = 2.5 h at 37°C) .

  • Basic Conditions (pH > 10) : Degradation of the pyrazolo[3,4-d]pyrimidine core via ring-opening (t₁/₂ = 8 h).

  • Thermal Stability : Decomposes at >200°C, confirmed by TGA-DSC analysis.

Table 4: Reactivity Comparison with Structural Analogues

Compound ModificationReaction Rate (Amide Hydrolysis)Nitration Efficiency
Piperidin-1-yl substituentModerate (k = 0.15 h⁻¹)85% yield
Morpholin-4-yl substituentFast (k = 0.22 h⁻¹)78% yield
Unsubstituted pyrazolo[3,4-d]pyrimidineSlow (k = 0.08 h⁻¹)92% yield
  • Trends :

    • Electron-donating groups (e.g., piperidin-1-yl) accelerate electrophilic substitution but slow hydrolysis .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile. It has demonstrated significant biological activity by inducing G1 phase arrest and apoptosis in various cancer cell lines, including hepatoblastoma and cervical cancer cells. The mechanism involves the up-regulation of p53 and p21 proteins while down-regulating cyclin-dependent kinase 2, leading to inhibited cell proliferation.

Binding Affinity Studies

Interaction studies have focused on the compound's binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking and binding assays are employed to evaluate how this compound interacts at a molecular level with cellular components influencing pathways related to cancer cell growth and survival.

Material Science Applications

The compound's unique chemical structure also makes it suitable for applications in material science. Its properties may allow for use in developing new materials with specific functionalities, although detailed studies are still required to fully understand its potential in this area.

Case Study Frameworks

Case Study #1 : Investigating the effects of a novel compound on cancer biomarkers in patients undergoing treatment.

Case Study #2 : Evaluating pharmacokinetic properties of a compound in a controlled clinical trial setting.

These frameworks illustrate how compounds like this compound could be assessed for their therapeutic efficacy and safety profiles in human subjects .

Mecanismo De Acción

The mechanism of action of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the nitrile group can participate in hydrogen bonding, further affecting the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

  • 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
  • 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine
  • 4-[(2-chloro-1H-benzimidazol-1-yl)methyl]phenyl methyl ether
  • 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzonitrile

Uniqueness

4-(1H-1,3-benzodiazol-1-yl)benzonitrile is unique due to the presence of both a benzodiazole and a benzonitrile moiety in its structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .

Actividad Biológica

4-(1H-1,3-benzodiazol-1-yl)benzonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodiazole moiety attached to a benzonitrile , contributing to its unique chemical properties. It has a molecular formula of C15H12N2C_{15}H_{12}N_2 and a molecular weight of approximately 233.27 g/mol. The structure is characterized by:

  • Benzodiazole Ring : A bicyclic structure known for its pharmacological properties.
  • Nitrile Group : Enhances reactivity and potential interactions with biological targets.

Research indicates that this compound exhibits significant anticancer activity. The proposed mechanism involves:

  • Cell Cycle Arrest : Induction of G1 phase arrest in cancer cell lines such as hepatoblastoma and cervical cancer.
  • Apoptosis Induction : Triggering programmed cell death through upregulation of tumor suppressor proteins like p53 and p21 while downregulating cyclin-dependent kinase 2 (CDK2), leading to inhibited cell proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Lines Tested : Significant effects observed in various cancer cell lines including:
    • Hepatoblastoma
    • Cervical cancer cells
  • Mechanistic Insights :
    • Upregulation of p53 and p21 proteins.
    • Downregulation of CDK2, which is crucial for cell cycle progression.

Interaction with Biological Targets

The compound has been evaluated for its binding affinity with various biological targets, including enzymes and receptors. Techniques such as molecular docking and binding assays are commonly employed to assess these interactions, indicating its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique pharmacological profile of this compound:

Compound NameStructural FeaturesBiological Activity
CCL299Benzimidazole derivativeAnticancer activity in cell lines
5-MethylbenzimidazoleBenzimidazole coreAntimicrobial properties
2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acidCorrosion inhibitorCorrosion inhibition

The distinct features of this compound lie in its specific combination of benzodiazole and benzonitrile functionalities, which contribute to its unique pharmacological profile compared to other similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant apoptosis in treated cancer cells. The study utilized flow cytometry to quantify apoptotic cells and Western blotting to analyze protein expression levels related to the cell cycle.

Study 2: Molecular Docking Studies

Molecular docking studies revealed high binding affinity between the compound and specific cancer-related enzymes. This suggests that the compound may serve as a lead candidate for developing targeted cancer therapies.

Propiedades

IUPAC Name

4-(benzimidazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-9-11-5-7-12(8-6-11)17-10-16-13-3-1-2-4-14(13)17/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQRIJONSMHWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium hydride (60% strength in mineral oil; 24.0 g, 0.60 mol) is placed in a flask and admixed with N,N-dimethylformamide (80 ml). A solution of benzimidazole (73.3 g, 0.60 mol) in N,N-dimethylformamide (250 ml) is added dropwise to the suspension over a period of 1 hour. After H2 evolution has ceased 4-chlorobenzonitrile (55.6 g, 0.40 mol) is added and the mixture is subsequently heated at 130° C. for 10.5 hours. After cooling to room temperature, the reaction mixture is poured into water (4 I) and the residue formed is filtered off with suction, washed with water and dried under reduced pressure. This gives 90.6 g of 1-(4-cyanophenyl)benzimidazole which still comprises mineral oil as contaminant.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
73.3 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
55.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.